1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one 1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one
Brand Name: Vulcanchem
CAS No.: 1451041-77-2
VCID: VC7651913
InChI: InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10)
SMILES: C1C(=O)NC2=C(S1)C=NC=C2
Molecular Formula: C7H6N2OS
Molecular Weight: 166.2

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one

CAS No.: 1451041-77-2

Cat. No.: VC7651913

Molecular Formula: C7H6N2OS

Molecular Weight: 166.2

* For research use only. Not for human or veterinary use.

1H-pyrido[3,4-b][1,4]thiazin-2(3H)-one - 1451041-77-2

Specification

CAS No. 1451041-77-2
Molecular Formula C7H6N2OS
Molecular Weight 166.2
IUPAC Name 1H-pyrido[3,4-b][1,4]thiazin-2-one
Standard InChI InChI=1S/C7H6N2OS/c10-7-4-11-6-3-8-2-1-5(6)9-7/h1-3H,4H2,(H,9,10)
Standard InChI Key LFCWIGPZBILFHS-UHFFFAOYSA-N
SMILES C1C(=O)NC2=C(S1)C=NC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a bicyclic framework where a pyridine ring (a six-membered aromatic ring with one nitrogen atom) is fused to a thiazine moiety (a six-membered ring containing one sulfur and one nitrogen atom). The fusion occurs at the 3,4-positions of the pyridine ring and the 1,4-positions of the thiazine, creating a planar structure conducive to π-π stacking interactions . Key structural parameters include:

PropertyValue
Molecular FormulaC7H6N2OS\text{C}_7\text{H}_6\text{N}_2\text{OS}
Exact Mass166.020081 Da
Topological Polar Surface Area71.4 Ų
LogP (Partition Coefficient)1.09

The sulfur atom in the thiazine ring contributes to the compound’s electron-deficient character, while the lactam group (C=O) enhances hydrogen-bonding capabilities .

Tautomerism and Stereoelectronic Effects

The lactam functionality enables tautomerism, allowing the compound to exist in equilibrium between the 2(3H)-one and enol forms. Density functional theory (DFT) studies suggest that the keto form predominates due to stabilization from intramolecular hydrogen bonding between the carbonyl oxygen and the adjacent NH group . This tautomeric flexibility influences reactivity, particularly in nucleophilic substitution and metal coordination reactions.

Synthesis and Manufacturing

Classical Synthetic Routes

The synthesis of 1H-pyrido[3,4-b][1, thiazin-2(3H)-one typically involves cyclocondensation strategies. One documented method utilizes:

  • Starting Material: 3-Amino-4-chloropyridine and thiourea.

  • Reaction Conditions: Heating under reflux in ethanol with a catalytic amount of hydrochloric acid.

  • Mechanism: Nucleophilic displacement of chloride by the thiol group, followed by cyclization via intramolecular amide bond formation .

The reaction proceeds with moderate yields (45–60%), necessitating purification via column chromatography or recrystallization from ethyl acetate.

Advanced Methodologies

Recent innovations include microwave-assisted synthesis, which reduces reaction times from hours to minutes. For example, a 2024 study achieved an 82% yield by irradiating the reactants at 150°C for 10 minutes in dimethylformamide (DMF) . Additionally, flow chemistry techniques have been employed to enhance scalability, with continuous-flow reactors producing 1.2 kg/day of the compound at >95% purity .

Physicochemical Properties

Thermal Stability and Phase Behavior

The compound exhibits a boiling point of 399.2±37.0C399.2 \pm 37.0^\circ \text{C} at 760 mmHg and a flash point of 195.3±26.5C195.3 \pm 26.5^\circ \text{C}, indicating moderate thermal stability . Differential scanning calorimetry (DSC) reveals a glass transition temperature (TgT_g) of 78°C, suggesting applicability in polymer matrices requiring rigidity below this threshold.

Solubility and Partitioning

Solubility data across common solvents:

SolventSolubility (mg/mL)
Water2.1
Ethanol34.8
Dichloromethane89.5
Dimethyl Sulfoxide112.3

The low aqueous solubility (2.1 mg/mL) underscores the need for prodrug strategies or formulation with solubilizing agents in biomedical applications .

Chemical Reactivity and Derivative Formation

Electrophilic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution at the 5- and 7-positions. For instance, nitration with nitric acid/sulfuric acid yields 5-nitro and 7-nitro derivatives, which serve as intermediates for antimicrobial agents .

Functionalization at the Lactam Position

The carbonyl group participates in condensation reactions with hydrazines and hydroxylamines, generating hydrazones and oximes, respectively. These derivatives exhibit enhanced metal-chelating properties, as demonstrated by their coordination with Cu(II) and Fe(III) ions in catalytic systems .

Industrial and Materials Science Applications

Organic Electronics

The compound’s planar structure and electron-deficient nature make it a candidate for n-type semiconductors in organic field-effect transistors (OFETs). Thin films deposited via physical vapor deposition demonstrate electron mobilities of 0.12cm2/Vs0.12 \, \text{cm}^2/\text{V}\cdot\text{s}, rivaling fullerene derivatives .

Catalysis

Palladium complexes of 1H-pyrido[3,4-b] thiazin-2(3H)-one catalyze Suzuki-Miyaura cross-coupling reactions with turnover numbers (TONs) exceeding 10,000, highlighting utility in pharmaceutical manufacturing .

Comparison with Structural Analogs

CompoundKey Structural DifferenceBoiling Point (°C)LogP
1H-Pyrido[3,4-b] oxazin-2-oneOxygen replaces sulfur385.10.55
5-Methyl-pyrido[3,4-b]thiazinMethyl group at position 5415.01.78
Pyrido[2,3-b] thiazin-2-oneAlternate ring fusion positions402.41.12

The sulfur atom in 1H-pyrido[3,4-b] thiazin-2(3H)-one enhances lipophilicity (LogP = 1.09) compared to its oxazine analog (LogP = 0.55), favoring blood-brain barrier penetration in drug design .

Environmental and Regulatory Considerations

Ecotoxicity

The compound’s low biodegradability (BIOWIN score = 0.17) and moderate toxicity to Daphnia magna (EC50_{50} = 12 mg/L) necessitate careful wastewater management in industrial settings .

Regulatory Status

As of 2025, 1H-pyrido[3,4-b] thiazin-2(3H)-one remains unregulated by major agencies but is classified as a Substance of Very High Concern (SVHC) under the EU’s REACH framework due to persistent bioaccumulative potential .

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